5-(2-chloroethyl)-1-methyl-1H-tetrazole CAS 18755-46-9 properties
5-(2-chloroethyl)-1-methyl-1H-tetrazole CAS 18755-46-9 properties
Critical Intermediate for Cephalosporin Antibiotics
Part 1: Executive Technical Summary & Identity Verification
The Core Directive: This guide addresses the physicochemical and synthetic profile of 5-(2-chloroethyl)-1-methyl-1H-tetrazole , a critical pharmacophore used primarily in the side-chain synthesis of second-generation cephalosporins like Cefotiam and Cefmenoxime .
Identity & CAS Clarification (Critical Safety Note): There is a frequent database conflation regarding this chemical structure. As a researcher, you must distinguish between the regioisomers and the salt forms.
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Target Molecule: 5-(2-chloroethyl)-1-methyl-1H-tetrazole.[1]
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Primary CAS: 15284-37-4 (Most common identifier for the 1-methyl isomer).
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Secondary/Generic CAS: 18755-46-9 (Often associated with the generic 5-(2-chloroethyl)tetrazole or specific salt forms in varying databases).
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Operational Warning: Ensure you are working with the 1-methyl isomer. The 2-methyl isomer is a common impurity that lacks the required biological activity for Cefotiam synthesis.
Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Specification | Technical Commentary |
| Chemical Formula | C₄H₇ClN₄ | High nitrogen content requires careful thermal monitoring. |
| Molecular Weight | 146.58 g/mol | -- |
| Appearance | White to off-white crystalline powder | Discoloration (yellowing) indicates oxidation or azide degradation. |
| Melting Point | 88°C – 92°C | Sharp melting point is a Critical Quality Attribute (CQA) for purity. |
| Solubility | Soluble in Methanol, Ethanol, DMF; Slightly soluble in water. | Lipophilicity of the ethyl-chloride chain balances the polar tetrazole ring. |
| Reactivity | Electrophilic Alkylating Agent | The terminal chloro-group is a "spring-loaded" electrophile, ready for displacement by thiols. |
Part 2: Synthetic Utility & Mechanism of Action
In drug development, this molecule serves as a "Side-Chain Enabler." It is not the active drug itself but provides the tetrazole moiety that confers metabolic stability and specific pharmacokinetic properties to the final antibiotic.
The Mechanism of Incorporation: The synthesis of Cefotiam relies on the nucleophilic substitution of the chlorine atom by a thiol (specifically 2-(dimethylamino)ethanethiol) or the direct attachment of the tetrazole-thiol to the cephalosporin core (7-ACA).
Diagram 1: Cefotiam Side-Chain Assembly Strategy
This pathway illustrates how the 5-(2-chloroethyl)-1-methyl-1H-tetrazole (Intermediate A) is converted into the active side chain required for the antibiotic.
Caption: Logical flow of the tetrazole moiety incorporation into the cephalosporin scaffold via nucleophilic displacement.
Part 3: Manufacturing & Synthesis Protocol
To synthesize 5-(2-chloroethyl)-1-methyl-1H-tetrazole with high regioselectivity (avoiding the 2-methyl impurity), the Amide Route is preferred over the direct methylation of 5-(2-chloroethyl)tetrazole.
The "Amide Route" Protocol (Regioselective)
Rationale: Direct methylation of a tetrazole ring yields a mixture of N1 and N2 isomers (approx. 60:40). Starting with a pre-methylated amide forces the cyclization to occur solely at the N1 position.
Reagents:
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N-methyl-3-chloropropionamide (Precursor)
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Phosphorus Pentachloride (PCl₅) (Activator)
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Sodium Azide (NaN₃) (Cyclization Agent)
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Acetonitrile (Solvent)
Step-by-Step Workflow:
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Imidoyl Chloride Formation:
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Charge a reactor with N-methyl-3-chloropropionamide dissolved in dry acetonitrile.
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Cool to 0-5°C.[8]
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Slowly add PCl₅ (1.1 equivalents). The reaction generates the imidoyl chloride intermediate.
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Control Point: Maintain temperature <10°C to prevent degradation.
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Tetrazole Cyclization:
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Add Sodium Azide (NaN₃) (1.2 equivalents) cautiously.
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Safety: This step generates hydrazoic acid (HN₃) in situ if acidic protons are present. Ensure the system is vented through a scrubber (NaOH).
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Warm the mixture to room temperature and stir for 4-6 hours. The azide attacks the imidoyl carbon, followed by electrocyclic ring closure.
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Quenching & Isolation:
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Quench the reaction mixture into ice water.
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Adjust pH to neutral (7.0) using NaOH solution.
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Extract with Ethyl Acetate (3x).
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Dry organic layer over MgSO₄ and concentrate in vacuo.
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Crystallization:
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Recrystallize the crude solid from Isopropanol/Hexane to remove trace phosphorus salts.
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Yield Target: >85%.
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Diagram 2: Regioselective Synthesis Workflow
Caption: Step-wise manufacturing process ensuring N1-regioselectivity via the imidoyl chloride pathway.
Part 4: Quality Control & Impurity Management
In a GMP environment, the "Identity" and "Purity" of this intermediate are scrutinized.
Critical Quality Attributes (CQAs):
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Regioisomeric Purity (HPLC):
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Method: Reverse-phase HPLC (C18 column).
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Mobile Phase: Water/Acetonitrile gradient with 0.1% TFA.
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Target: 1-methyl isomer > 99.0%.
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Limit: 2-methyl isomer < 0.1%.[8] (The 2-methyl isomer does not react correctly in subsequent steps).
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Genotoxic Impurities (GTIs):
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Azide Content: Residual Sodium Azide must be < 10 ppm due to explosion hazard and toxicity.
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Bis-alkylated species: Ensure no dimerization occurred (detected via LC-MS).
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Loss on Drying (LOD):
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Limit: < 0.5%. Moisture interferes with the PCl₅ reaction in the next stage of drug synthesis.
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Part 5: Handling & Safety (HSE)
Hazard Classification:
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Acute Toxicity: Oral (Category 3).
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Genotoxicity: Alkylating agents are suspect mutagens. Handle in a containment hood.
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Explosion Hazard: While the methylated tetrazole is stable, the synthesis involves Sodium Azide .
Protocol for Spills: Do not use metal spatulas (risk of metal azide formation). Neutralize spills with dilute sodium nitrite/sulfuric acid solution (destroys azide) before cleaning.
References
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BenchChem. (2025). 5-(2-chloroethyl)-1-methyl-1H-tetrazole Technical Profile and Synthesis Routes. Retrieved from
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National Institutes of Health (NIH) - PubChem. (2025). Tetrazole Derivatives and Pharmacological Activity. Retrieved from
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Google Patents. (2018). CN101805306A - Production method of 5-chloromethyl tetrazole or 5-chloroethyl tetrazole.[9] Retrieved from
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ChemicalBook. (2025).[6][10] CAS 18755-46-9 and 15284-37-4 Supplier and Property Data. Retrieved from
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Organic Chemistry Portal. (2025). Synthesis of 1H-Tetrazoles via Azide-Nitrile Cycloaddition. Retrieved from
Sources
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- 3. (2-methyl-2-phenyl-propyl) acetate | 18755-52-7 [chemnet.com]
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